trypanosome DNA-binding protein 1
Description
Properties
CAS No. |
146635-37-2 |
|---|---|
Molecular Formula |
C9H7F4NO3 |
Synonyms |
trypanosome DNA-binding protein 1 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Trypanosome Dna Binding Protein 1
Domain Organization and Identification of Key Structural Motifs
J-DNA Binding Domain (JDBD)
The J-DNA Binding Domain (JDBD) is a specialized module responsible for the specific recognition of DNA containing base J (J-DNA). nih.govoup.com This domain, approximately 160 residues in length, exhibits a remarkable affinity and specificity for J-DNA, showing a preference that is 10,000-fold higher than for unmodified DNA. nih.govoup.com Structurally, the JDBD adopts a novel "helical bouquet" fold, which is a variant of the classic helix-turn-helix motif. nih.govoup.com A key feature of this domain is a "ribbon" helix that contains the critical amino acid residues directly involved in DNA binding. nih.gov Mutational studies have pinpointed a single amino acid, Aspartate 525 (Asp525), within this ribbon helix as being indispensable for the specific recognition of J-DNA. nih.govebi.ac.uk Altering this residue completely abolishes the protein's specificity for J-DNA. nih.gov Further research has identified other key residues involved in the interaction, including Lysine 518, Lysine 522, and Arginine 532, which form hydrogen bonds with the J-DNA. life-science-alliance.org
Thymidine (B127349) Hydroxylase Domain (THD)
The N-terminal region of JBP1 houses the Thymidine Hydroxylase Domain (THD). nih.govbiorxiv.org This domain is homologous to the 5-methylcytosine (B146107) hydroxylase domain found in TET proteins. nih.govbiorxiv.org The THD is responsible for the initial step in base J biosynthesis, which involves the hydroxylation of a thymidine residue in the DNA to form hydroxymethyluracil (hmU). oup.comlife-science-alliance.org This reaction requires Fe2+ and 2-oxoglutarate as cofactors. oup.com The hmU intermediate is subsequently glucosylated by a glucosyltransferase to produce the final base J. oup.comlife-science-alliance.org The THD of JBP1, in conjunction with a similar domain in JBP2, is crucial for this two-step synthesis pathway. oup.com
Unstructured or Flexible Regions and their Potential Role in Function
JBP1 also contains unstructured or flexible regions that are believed to play a significant role in its function. life-science-alliance.orgnih.gov These intrinsically disordered regions lack a fixed three-dimensional structure and can provide conformational flexibility, which is often important for protein-protein and protein-DNA interactions. wikipedia.org In JBP1, the flexible N-terminus is thought to contribute to DNA binding. life-science-alliance.orgnih.gov Small-angle X-ray scattering (SAXS) experiments have provided low-resolution three-dimensional models that support the idea that the binding of the JDBD to J-DNA can facilitate the hydroxylation of a thymidine residue located 12-14 base pairs downstream on the complementary strand. nih.govbiorxiv.org This suggests a synergistic interplay between the structured domains and flexible linkers, allowing for precise targeting and modification of the DNA. The insertion of the JDBD module into the THD scaffold during evolution likely provided a mechanism to couple J recognition with thymidine hydroxylation, ensuring the faithful inheritance of the epigenetic mark of base J. nih.govbiorxiv.org
High-Resolution Structural Determination of JBP1 Domains
Detailed structural information, primarily from X-ray crystallography, has been instrumental in understanding the molecular basis of JBP1 function.
X-ray Crystallography Studies of the J-DNA Binding Domain
The three-dimensional structure of the JDBD of JBP1 has been determined by X-ray crystallography. nih.govoup.com These studies revealed the unique "helical bouquet" fold and the critical "ribbon" helix responsible for J-DNA recognition. nih.govoup.com The crystallographic data provided a precise map of the amino acid residues that form the DNA-binding interface and guided mutagenesis experiments that confirmed their functional importance. nih.govlife-science-alliance.org A more recent crystal structure of the JDBD included a previously disordered DNA-contacting loop, offering further insights into the recognition mechanism. life-science-alliance.orgnih.gov
| Crystallographic Data for JBP1 J-DNA Binding Domain | |
| Method | X-ray Diffraction |
| Resolution | Not specified in provided abstracts |
| Space Group | Not specified in provided abstracts |
| Key Structural Feature | "Helical bouquet" fold with a "ribbon" helix |
| PDB ID (Example) | 2xse ebi.ac.uk |
Insights from Cryo-Electron Microscopy
At present, there is no specific information available from top-tier search results regarding high-resolution structural determination of JBP1 or its domains using cryo-electron microscopy.
Computational Modeling and Molecular Dynamics Simulations of JBP1 Structure
Computational modeling and molecular dynamics (MD) simulations have provided significant insights into the structure and function of J-binding protein 1 (JBP1), particularly in understanding its interaction with J-containing DNA (J-DNA). These in silico approaches complement experimental techniques by offering a dynamic view of the protein's behavior at an atomic level.
Molecular dynamics simulations have been instrumental in exploring the flexibility of the JDBD and its binding to J-DNA. By running simulations on the JDBD, researchers have been able to generate multiple clusters of protein conformations. nih.gov These varied conformations were then used in computational docking studies with J-DNA to propose and refine models of the JDBD:J-DNA complex. nih.gov These docking models, which were consistent with experimental SAXS and HDX-MS data, helped to identify key residues involved in the interaction. nih.gov
A notable finding from computational modeling was the identification of two new residues in the JDBD, Arginine-448 and Asparagine-455, as being involved in J-DNA binding. nih.gov Subsequent experimental validation through mutational analysis confirmed the importance of these residues. nih.gov Furthermore, computational models, including the AlphaFold prediction, have suggested that the flexible N-terminus of JBP1 contributes to DNA binding, a hypothesis that has been experimentally confirmed. nih.govlife-science-alliance.org
Despite these advances, creating a reliable model of the full-length JBP1 bound to J-DNA remains a challenge. This is due to the inherent flexibility between the JDBD and the thymidine hydroxylase (THD) domain of JBP1. nih.govlife-science-alliance.org The predicted aligned error (PAE) plot from the AlphaFold model supports this flexibility. life-science-alliance.org Future research will likely require a high-resolution experimental structure of the JBP1:J-DNA complex to fully understand the conformational changes that occur upon binding and to elucidate the complete molecular mechanism of base J synthesis. nih.govnih.gov
Evolutionary Conservation and Divergence of JBP1 Homologs Across Kinetoplastida
J-binding protein 1 (JBP1) and the modified base J are unique to the Kinetoplastida order, which includes significant human pathogens like Trypanosoma and Leishmania. The conservation and divergence of JBP1 homologs across these organisms provide insights into the evolution of its function.
Sequence alignment studies have revealed a high degree of conservation for JBP1 within the Leishmania genus, with an identity of over 84%. In contrast, the conservation among Trypanosoma species is lower, at approximately 54%. mdpi.com This suggests a higher selective pressure to maintain the primary structure of JBP1 in Leishmania compared to Trypanosoma. mdpi.com The N-terminus of JBP1 is particularly well-conserved among Leishmania species and is believed to be involved in J-DNA binding. nih.govlife-science-alliance.org However, this N-terminal region is less conserved in Trypanosoma species. life-science-alliance.org
The J-DNA binding domain (JDBD) is a conserved feature of JBP1. mdpi.com A multiple sequence alignment of JBP1 from 28 different species highlighted several conserved residues within the JDBD, including Glutamate-437, Histidine-440, Arginine-448, and Asparagine-455, which have been shown to be important for J-DNA binding. nih.gov The crystal structure of the JDBD revealed a "helical bouquet" fold with a "ribbon" helix containing amino acids crucial for DNA binding. nih.govnih.gov A single amino acid mutation (Asp525) within this ribbon helix can abolish the specificity for J-DNA. nih.govnih.gov
While JBP1 is essential for the maintenance of base J, its role can differ between species. In Leishmania tarentolae, for instance, JBP1 is critical for viability. mdpi.comnih.gov However, in Trypanosoma brucei, JBP1 knockout does not affect the parasite's growth, although it does lead to a significant reduction in the levels of base J. mdpi.com
The broader family of J-binding proteins also includes JBP2 and JBP3. JBP1 and JBP2 are both Fe2+/2-oxoglutarate-dependent dioxygenases involved in the hydroxylation of thymidine residues in DNA. nih.govnih.gov The structure of JBP1 and JBP2 is considerably conserved, especially within the Leishmania genus. mdpi.com JBP3, on the other hand, while containing a conserved JDBD, is not involved in base J biosynthesis but rather in the regulation of gene expression. mdpi.com Comparative structural analysis of the JDBD from JBP1 and JBP3 has shown that despite a conserved structure, they exhibit different affinities for base J. nih.gov The JDBD of JBP3 has a significantly weaker affinity for J-DNA compared to the JDBD of JBP1. nih.gov
The evolutionary relationship of kinetoplastids indicates that features like trans-splicing and mitochondrial RNA editing pre-date the evolution of parasitism. nih.gov The closest free-living relative of trypanosomatids is thought to be Bodo saltans. nih.gov Comparative genomics between Bodo saltans and parasitic trypanosomatids has helped to identify genes that are specific to the parasitic lifestyle. nih.gov The presence of JBP1 and base J exclusively in kinetoplastids points to a specialized role for this system in the biology of these organisms.
Conformational Dynamics and Allosteric Regulation Mechanisms
The function of J-binding protein 1 (JBP1) is intrinsically linked to its conformational dynamics, which allow for the recognition of its specific DNA target and the subsequent enzymatic activity. While a complete picture of the allosteric regulation of JBP1 is still emerging, current research points to significant conformational changes upon DNA binding and a complex interplay between its domains.
The JBP1 protein is composed of a J-DNA binding domain (JDBD) that is inserted within a thymidine hydroxylase (THD) domain. nih.gov The binding of JBP1 to J-containing DNA is a critical first step in the maintenance of base J. This recognition event is thought to trigger a conformational change in the protein, which then facilitates the hydroxylation of a thymine (B56734) base by the THD domain on the complementary DNA strand, typically 13 base pairs away. nih.gov This synergy between the JDBD and the THD is essential for the replication of the epigenetic mark of base J. nih.gov
Evidence for conformational changes comes from both experimental and computational studies. The AlphaFold model of full-length JBP1, combined with the crystal structure of the homologous TET2 protein in a complex with DNA, suggests that the flexible N-terminus of JBP1 is involved in DNA binding. nih.govnih.gov This flexibility, along with the predicted flexibility between the JDBD and THD domains, indicates that significant conformational rearrangements are necessary for the protein to bind to DNA and carry out its enzymatic function. nih.govlife-science-alliance.org Indeed, a high-resolution structure of the full-length JBP1 in complex with J-DNA is needed to fully delineate these conformational changes. nih.govnih.gov
The enzymatic activity of JBP1, and its homolog JBP2, is dependent on Fe2+ and 2-oxoglutarate, classifying them as Fe2+/2-OG-dependent dioxygenases. nih.govnih.gov The hydroxylation reaction is also dependent on oxygen, suggesting that the activity of JBP enzymes could be regulated by the oxygen levels in the parasite's environment. nih.gov This points to a potential allosteric regulation mechanism where the metabolic state of the cell, specifically the levels of oxygen, 2-oxoglutarate, and its product succinate (B1194679), can influence JBP1 activity and consequently the levels of base J. nih.gov For instance, in Trypanosoma cruzi, changes in oxygen tension affect JBP activity and have been linked to parasite virulence. nih.gov
Furthermore, the interaction between JBP1 and other proteins could also play a role in its regulation. While direct allosteric effectors in the classical sense have not been extensively characterized for JBP1's DNA binding activity, the broader context of enzyme regulation often involves such mechanisms. khanacademy.orgyoutube.comyoutube.com In many multi-domain proteins, the binding of a ligand or another protein to one site can influence the activity at a distant site through conformational changes. Given the modular nature of JBP1 and its complex role in DNA modification, it is plausible that its activity is allosterically regulated by factors yet to be identified.
Mechanisms of Dna Recognition and Specificity by Trypanosome Dna Binding Protein 1
Molecular Basis of Base J-Specific DNA Binding
The specific recognition of J-DNA by JBP1 is a highly precise molecular process, characterized by a strong binding affinity and a remarkable ability to distinguish between modified and unmodified DNA.
Quantitative Analysis of Binding Affinity (e.g., K_d values) and Kinetics
The affinity of JBP1 for J-DNA has been quantified using various biochemical assays. Gel retardation assays have shown that JBP1 binds to oligonucleotides containing base J with a dissociation constant (K_d) ranging from 40 to 140 nM. oup.com A more sensitive fluorescence anisotropy polarization assay revealed an even higher affinity, with a K_d value as low as 13 nM. oup.com In contrast, the affinity for unmodified T-DNA is significantly lower, with a K_d of 1370 nM, demonstrating a preference for J-DNA that is approximately 100-fold higher. oup.com Some studies indicate this preference could be as high as 10,000-fold over normal DNA. oup.comnih.gov The binding stoichiometry has been determined to be 1:1, meaning one molecule of JBP1 binds to one molecule of J-DNA as a monomer. oup.com
| Protein/Domain | Binding Affinity (K_d) to J-DNA | Source |
| JBP1 (Gel Retardation) | 40 - 140 nM | oup.com |
| JBP1 (Fluorescence Anisotropy) | 13 nM | oup.com |
| Wild-type JBP1 | 6.4 nM | life-science-alliance.org |
| Δ23-JBP1 (N-terminal deletion) | 20.8 nM | life-science-alliance.org |
| Δ38-JBP1 (N-terminal deletion) | 31.2 nM | life-science-alliance.org |
| J-DNA Binding Domain (JDBD) | 20.7 nM | life-science-alliance.org |
| JBP1 (to T-DNA) | 1370 nM | oup.com |
Structural Determinants and Key Residues for J-DNA Recognition
The structural basis for JBP1's specificity lies within its J-DNA binding domain (JDBD), a 160-residue domain that exhibits a novel "helical bouquet" fold, a variant of the helix-turn-helix motif. oup.comnih.gov Within this domain, a "ribbon" helix contains the key amino acids responsible for direct interaction with the J-base. oup.com
Mutational analyses have identified several critical residues. Aspartate 525 (Asp525) is paramount for specificity. researchgate.netnih.gov Mutation of this single residue to alanine (B10760859) (D525A) drastically reduces the binding affinity for J-DNA by approximately 1,000-fold while surprisingly increasing the affinity for unmodified DNA by 10-fold, effectively abolishing the protein's specificity. researchgate.netnih.gov It is proposed that Asp525 forms hydrogen bonds with the C4 and C6 hydroxyl groups of the glucose moiety of base J. researchgate.netresearchgate.net
| Residue | Role in JBP1 Function | Source |
| Aspartate 525 (Asp525) | Essential for specific recognition of base J; mutation abrogates specificity. | researchgate.netnih.govnih.gov |
| Lysine 518 (Lys518) | Important for general DNA binding affinity. | researchgate.netnih.govresearchgate.net |
| Lysine 522 (Lys522) | Important for general DNA binding affinity. | researchgate.netnih.govresearchgate.net |
| Arginine 532 (Arg532) | Important for general DNA binding affinity. | researchgate.netnih.govresearchgate.net |
Discrimination between Modified and Unmodified DNA Sequences
JBP1's ability to discriminate between J-DNA and unmodified DNA is remarkable. Competition assays have demonstrated that a 500-fold excess of T-DNA is unable to compete with J-DNA for binding to JBP1. oup.com This high degree of specificity is largely attributed to the interaction between the JDBD and the unique chemical structure of base J.
The D525A mutation highlights the critical nature of the interaction with the glucose moiety for this discrimination. researchgate.netnih.gov Furthermore, substituting the hydroxymethyluracil of base J with hydroxymethylcytosine leads to a 17-fold decrease in binding affinity, indicating that the pyrimidine (B1678525) base itself is also a determinant for recognition. oup.com For optimal binding, at least five base pairs on either side of the J-base are required. oup.com
Influence of DNA Sequence Context and Conformation on JBP1 Binding
The binding of JBP1 is not solely dependent on the presence of base J but is also influenced by the surrounding DNA sequence and its conformation.
Binding to Telomeric Repeats and Other Repetitive Sequences
Base J is predominantly found in the telomeric repeats of kinetoplastids, which typically consist of the sequence (GGGTTA)n. oup.com In Leishmania, a staggering 99% of base J is located within these telomeric repeats, specifically modifying the second thymine (B56734) in the GGGTTA sequence. life-science-alliance.orglife-science-alliance.org This localization strongly suggests a primary role for JBP1 in telomeric functions. The protein's affinity for these repetitive sequences, rich in potential J-modification sites, is a key aspect of its biological role.
Interaction with Variant Surface Glycoprotein (B1211001) (VSG) Expression Sites
In Trypanosoma brucei, the organism responsible for African sleeping sickness, antigenic variation is achieved by switching the expression of Variant Surface Glycoprotein (VSG) genes. wikipedia.org These VSG genes are located in telomeric expression sites (ES). wikipedia.orgembopress.org Given that base J is concentrated in telomeres, JBP1's interaction with these regions is of significant interest. While the direct interaction of JBP1 with VSG expression sites is a complex area of research, the protein's role in maintaining the structure and modification status of telomeric DNA, where these expression sites reside, is likely to be a crucial factor in the regulation of antigenic variation. nih.govnih.gov
Role of Multiple JBP1 Domains in Integrated DNA Interaction
JBP1's function is not mediated by a single domain but rather through an integrated interplay between its specialized regions. The protein contains a J-DNA binding domain (JDBD) and a thymidine (B127349) hydroxylase domain (THD), along with other regions that contribute to the stability and specificity of its interaction with DNA. life-science-alliance.orgnih.gov
This synergistic mechanism is critical for replicating the epigenetic mark of base J. life-science-alliance.org Studies have shown that while a construct of JBP1 lacking the JDBD (Δ-JDBD) retains some thymidine hydroxylation activity in vitro, its apparent rate of catalysis is significantly lower—by as much as fifteen-fold—compared to the full-length JBP1. biorxiv.orgbiorxiv.org This finding underscores the importance of the JDBD's DNA binding function in facilitating the enzymatic activity of the THD. biorxiv.org The evolutionary insertion of the JDBD module into the ancestral hydroxylase scaffold likely provided a mechanism to couple J-base recognition with thymine hydroxylation, ensuring the precise inheritance of this DNA modification. biorxiv.org
Deletion analysis experiments have confirmed this hypothesis, showing that the N-terminus contributes to the protein's affinity for J-DNA. life-science-alliance.org This is supported by earlier findings that the isolated JDBD binds to J-DNA with a lower affinity than the full-length JBP1 protein. life-science-alliance.org The N-terminal region in Leishmania species, which is highly conserved, contains positively charged residues that can mediate DNA binding. life-science-alliance.org Interestingly, this positively charged N-terminal region is absent in trypanosomal JBP1, which may contribute to a lower affinity for J-DNA in these organisms compared to Leishmania JBP1. life-science-alliance.org This integrated model suggests that distant regions cooperate with the core domains to achieve stable and efficient DNA association.
Biophysical Characterization of JBP1-DNA Complexes
A variety of biophysical techniques have been employed to dissect the interaction between JBP1 and its DNA substrate. These methods provide quantitative and qualitative data on binding affinity, specificity, and the composition of the protein-DNA complex.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to study protein-DNA interactions. wikipedia.orgnumberanalytics.com The principle of EMSA is based on the observation that a DNA fragment bound to a protein migrates more slowly through a non-denaturing polyacrylamide gel than the unbound, free DNA fragment. nih.govnih.gov This results in a "shift" in the position of the band corresponding to the DNA.
This method can be used to:
Detect Binding : Confirm a direct interaction between a protein like JBP1 and a specific DNA sequence (e.g., one containing base J). pronetbio.com
Determine Specificity : Through competition experiments, where unlabeled DNA is added to the reaction, one can determine if the protein's binding is specific to a particular sequence. A specific competitor will displace the labeled probe from the protein, reducing the shifted band, while a non-specific competitor will not. numberanalytics.com
Analyze Complex Composition : The appearance of "supershifted" bands upon the addition of an antibody specific to the protein of interest can confirm the identity of the protein in the complex. pronetbio.com
EMSA is a powerful tool for qualitatively validating the binding of JBP1 and its various domains to J-DNA and for assessing the relative affinities of these interactions under different conditions. nih.gov
Fluorescence Anisotropy, or Fluorescence Polarization (FP), is a solution-based technique that provides quantitative data on molecular binding events. nih.govedinst.com The method relies on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. horiba.com When a small, fluorescently tagged DNA oligonucleotide is free in solution, it tumbles rapidly, leading to a low anisotropy value. bmglabtech.com Upon binding to a much larger protein like JBP1, the tumbling of the complex slows dramatically, resulting in a significant increase in the measured anisotropy. bmglabtech.com
This change in anisotropy can be monitored as the concentration of the protein is increased, generating a binding curve from which the dissociation constant (Kd), a measure of binding affinity, can be calculated. nih.govnih.gov Research on JBP1 has utilized FP to precisely measure the binding affinities of full-length JBP1 and various truncation mutants to J-DNA, providing key quantitative insights into the contributions of different domains. life-science-alliance.org
Table 1: JBP1 Binding Affinities Determined by Fluorescence Polarization
| Protein Construct | DNA Substrate | Finding | Reference |
| Full-length JBP1 | J-DNA | Binds with a specific affinity. | life-science-alliance.org |
| JDBD alone | J-DNA | Binds with approximately three times lower affinity than full-length JBP1. | life-science-alliance.org |
| N-terminal deletion mutant | J-DNA | Shows reduced binding affinity compared to full-length JBP1, confirming the N-terminus's role in binding. | life-science-alliance.org |
Beyond EMSA and FP, other advanced biophysical methods are ideally suited for a detailed quantitative analysis of the JBP1-DNA interaction.
Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free technique for monitoring biomolecular interactions. nih.govcshl.edu In a typical SPR experiment for studying protein-DNA interactions, a DNA oligonucleotide (the ligand) is immobilized on a sensor chip surface. nih.gov The protein of interest (the analyte), such as JBP1, is then flowed over the surface. Binding of the protein to the immobilized DNA causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU). researchgate.net This allows for the direct measurement of both the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (Kd) can be precisely calculated. researchgate.net
Isothermal Titration Calorimetry (ITC) : ITC is considered a gold standard for characterizing binding interactions as it directly measures the heat change that occurs when molecules bind. nih.govnih.gov In an ITC experiment, a solution of the ligand (e.g., J-DNA) is titrated in small, precise amounts into a sample cell containing the macromolecule (e.g., JBP1). psu.eduyoutube.com The instrument measures the minute heat released (exothermic) or absorbed (endothermic) with each injection. youtube.com The resulting data are used to generate a binding isotherm, which can be analyzed to determine a complete thermodynamic profile of the interaction, including the binding affinity (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govpsu.edu
Functional Roles of Trypanosome Dna Binding Protein 1 in Nuclear Processes
JBP1's Involvement in Base J Biosynthesis and Maintenance
The synthesis of Base J is a two-step process initiated by the hydroxylation of a thymidine (B127349) residue in the DNA to form hydroxymethyldeoxyuridine (HOMedU). nih.gov This intermediate is then glycosylated to produce Base J. nih.govnih.gov JBP1 is central to the first step of this pathway.
JBP1 as a Putitive Thymidine Hydroxylase
JBP1 is recognized as a putative thymidine hydroxylase. nih.govoup.com It belongs to the Fe2+/2-oxoglutarate-dependent dioxygenase family of enzymes. nih.govsemanticscholar.org This classification is supported by the presence of a conserved N-terminal thymidine hydroxylase (TH) domain. nih.govbiorxiv.org This domain contains residues critical for binding co-substrates like Fe2+ and 2-oxoglutarate. nih.gov
The enzymatic function of JBP1 is essential for its role in Base J synthesis. Studies have shown that mutations within the TH domain of JBP1, specifically targeting the conserved residues involved in co-substrate binding, abolish its ability to stimulate the synthesis of Base J. nih.govsemanticscholar.org This demonstrates that the hydroxylase activity of JBP1 is indispensable for its function in this pathway. nih.gov JBP1, along with its counterpart JBP2, is believed to convert thymidine into HOMedU within the DNA, utilizing oxygen and 2-oxoglutarate as co-substrates and Fe2+ as a cofactor, releasing carbon dioxide and succinate (B1194679) in the process. nih.gov
Collaborative Function with JBP2 in De Novo Base J Synthesis
JBP1 works in concert with another thymidine hydroxylase, JBP2, to regulate the synthesis of Base J. nih.govnih.gov While both proteins possess a TH domain, they have distinct functions. nih.govoup.com JBP2 is primarily responsible for the de novo (new) synthesis of Base J at specific chromatin locations. nih.govnih.gov Unlike JBP1, JBP2 does not bind to existing Base J. oup.com Instead, it contains a SWI2/SNF2-like domain, which is thought to recognize specific chromatin regions and remodel the chromatin, allowing the synthesis machinery access to the DNA. nih.govnih.gov
Once JBP2 initiates the synthesis of Base J at these "seeded" locations, JBP1 comes into play. nih.gov JBP1 has a high affinity for DNA containing Base J, binding to it with a preference 10,000 times greater than for unmodified DNA. nih.govmdpi.com This binding is mediated by its J-DNA binding domain (J-DBD). nih.gov Upon binding to a J-containing region, JBP1 stimulates further hydroxylation of adjacent thymidine residues, effectively propagating and maintaining the Base J modification. nih.govnih.govmdpi.com This model suggests a division of labor where JBP2 dictates the location of de novo synthesis, and JBP1 is responsible for the subsequent amplification and maintenance of Base J during DNA replication. semanticscholar.orgnih.gov
Impact of JBP1 Perturbation on Global and Local Base J Levels
Interestingly, while individual knockout of either JBP1 or JBP2 reduces Base J levels, the simultaneous deletion of both genes results in a cell line that is completely devoid of Base J. nih.govoup.comnih.govresearchgate.net This finding confirms that JBP1 and JBP2 are the essential thymidine hydroxylases in the J-biosynthesis pathway. nih.govoup.comnih.gov The reintroduction of JBP1 into cells already expressing JBP2 leads to an increase in Base J synthesis, further supporting its role in amplifying the modification. nih.gov However, an excess of Base J introduced artificially is lost through cell division in JBP1 knockout lines, indicating that JBP1's primary role is in the synthesis and propagation of Base J, rather than protecting it from removal. nih.gov
| Genotype | Effect on Base J Levels | Reference |
| Wild-Type | Normal Base J levels | nih.gov |
| JBP1 Knockout | ~95% reduction in Base J | nih.govnih.gov |
| JBP2 Knockout | Significant reduction in Base J | oup.comnih.gov |
| JBP1 & JBP2 Double Knockout | Complete absence of Base J | nih.govoup.comnih.govresearchgate.net |
| Re-expression of JBP1 (with JBP2) | Increased Base J synthesis | nih.gov |
Regulation of Chromatin Structure and Organization
Beyond its direct enzymatic role, JBP1 is also involved in the regulation of the higher-order structure of DNA within the nucleus.
JBP1 Association with Chromatin and its Localization to Specific Genomic Loci
JBP1 is a chromatin-associated protein. plos.org Its localization in the genome is not random; it is found predominantly in repetitive DNA sequences, particularly at telomeres. nih.govlife-science-alliance.org In Leishmania, for instance, 99% of Base J is located in telomeric repeats. life-science-alliance.org This specific localization is directly linked to its high affinity for Base J, which is enriched in these regions. nih.govplos.org
The binding of JBP1 to chromatin is J-dependent. plos.org This means it primarily associates with regions of the genome that already contain the Base J modification. nih.gov This is in contrast to JBP2, which can bind to chromatin independently of Base J, likely through its SWI2/SNF2 domain, to initiate de novo synthesis. plos.org The targeted binding of JBP1 to J-containing loci ensures the faithful propagation of this epigenetic mark at specific sites like telomeres and transcription termination sites. nih.govlife-science-alliance.org
Interplay with Nucleosome Dynamics and DNA Accessibility
The presence of proteins like JBP1 and the modifications they create can influence the local chromatin environment, affecting nucleosome dynamics and DNA accessibility. nih.gov The binding of JBP1, and the subsequent synthesis of the bulky Base J, can potentially alter the wrapping of DNA around histone octamers. nih.gov
The model of JBP1 and JBP2 function suggests a dynamic interplay with chromatin. JBP2, with its SWI2/SNF2 chromatin remodeling domain, is proposed to "open up" the chromatin structure. nih.gov This action would increase DNA accessibility, allowing the hydroxylase domains of both JBP1 and JBP2 to access thymidine residues for modification. nih.gov While direct evidence for JBP1-mediated changes in nucleosome positioning is still emerging, the tight packaging of DNA in nucleosomes inherently restricts access. nih.gov Therefore, the enzymatic activity of JBP1 within the chromatin context likely requires and contributes to a more dynamic and accessible chromatin state at specific loci. nih.gov This synergy between recognizing an existing epigenetic mark (Base J) and potentially influencing local chromatin structure is key to its role in maintaining the epigenetic landscape of the trypanosome genome. life-science-alliance.orgnih.gov
Functional Links to Chromatin Remodeling Complexes
TDP1 is a key player in maintaining the open chromatin structure of actively transcribed Pol I loci. pnas.org Research has demonstrated that TDP1 has a mutually exclusive relationship with histones on these active transcription units. nih.gov Depletion of TDP1 leads to a significant increase in the abundance of histones H1, H2A, and H3 at the active Variant Surface Glycoprotein (B1211001) (VSG) gene expression site (ES), resulting in chromatin repression. pnas.orgnih.gov This indicates that TDP1 is crucial for preventing the formation of a repressive chromatin environment at these locations.
The protein is highly enriched in the active VSG ES compared to silent sites and is also found at ribosomal DNA (rDNA) promoters. nih.govnih.gov This specific localization underscores its role in facilitating Pol I transcription. Even in the absence of active transcription, TDP1 is necessary to maintain the open chromatin conformation of the active Bloodstream form Expression Site (BES). oup.com This suggests a transcription-independent role in preserving the epigenetic memory of an active BES.
Overexpression of TDP1 has been shown to decondense the chromatin of silent Pol I-transcribed loci, leading to the disruption of monoallelic VSG expression. pnas.org This highlights TDP1's direct influence on chromatin structure and its role as a gatekeeper of VSG gene silencing. The interplay between TDP1 and other chromatin-associated factors, such as the ISWI chromatin remodeling complex, is an area of ongoing research to fully elucidate the intricate network governing chromatin dynamics in trypanosomes. nih.govnih.gov
Contribution to Gene Expression Regulation
TDP1's influence on gene expression is profound, particularly through its modulation of RNA polymerase activity and its involvement in transcription termination processes.
While TDP1 is primarily recognized as a facilitator of Pol I transcription, its impact on RNA Polymerase II (Pol II) transcription is less direct. pnas.org Studies have shown that while TDP1 binds to Pol II transcription units, its depletion does not significantly affect the transcript levels of Pol II-transcribed genes in the same way it does for Pol I-transcribed genes. nih.gov Overexpression of TDP1 can lead to a more open chromatin conformation at Pol II-transcribed regions; however, this does not translate into an increase in transcript levels. pnas.org This suggests that while TDP1 can influence the chromatin environment of Pol II loci, it is not sufficient on its own to activate their transcription, likely due to the polycistronic nature of transcription in trypanosomes. pnas.org
Antigenic variation in T. brucei relies on the monoallelic expression of a single VSG gene from one of many telomeric expression sites. nih.gov TDP1 is a core component of the active BES and is essential for maintaining its transcriptional activity. oup.com The presence of TDP1 at the active ES helps to keep the chromatin in an open state, facilitating transcription by Pol I. pnas.orgoup.com
Base J is predominantly found in telomeric and subtelomeric regions, including silent VSG gene expression sites, but is absent from the active expression site. nih.gov This distribution suggests a role for Base J in silencing telomeric genes. The developmentally regulated pattern of Base J within these pathogenic gene-rich regions further points to its role in controlling gene expression and diversity. nih.gov
The overexpression of TDP1 disrupts the strict monoallelic expression, leading to the transcription of multiple VSGs. pnas.org This demonstrates that the precise regulation of TDP1 levels is critical for maintaining the singular active VSG coat, which is essential for the parasite's survival in the host. pnas.org Parasites expressing multiple VSGs are more vulnerable to the host's immune response. pnas.org
Broader Implications for DNA Metabolism and Genome Stability
Beyond its role in transcription, TDP1 is implicated in fundamental processes of DNA metabolism and the maintenance of genome integrity.
In eukaryotes, including trypanosomes, tyrosyl-DNA phosphodiesterase 1 (TDP1) is a conserved enzyme involved in the repair of DNA damage. oup.com Specifically, it hydrolyzes the bond between a topoisomerase I-derived peptide and the 3'-end of the DNA, a lesion that can be induced by certain drugs. nih.gov While the primary focus in trypanosomes has been on its chromatin-related functions, the conserved nature of TDP1 suggests a likely role in DNA repair pathways in these organisms as well. oup.com Given that DNA replication and transcription can lead to topological stress and potential DNA damage, the function of TDP1 in maintaining an open chromatin structure at actively transcribed sites may also be linked to facilitating DNA replication and repair in these regions. Further research is needed to fully delineate the specific roles of trypanosome TDP1 in these critical cellular processes.
Information on "Trypanosome DNA-binding Protein 1" and its Role in Telomere Maintenance is Not Currently Available in Scientific Literature
Extensive searches of scientific databases and literature have not yielded specific information on a protein explicitly named "this compound" or a direct homolog of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) that is specifically involved in the maintenance of telomere integrity and chromosome end protection in trypanosomes.
While research has identified several key DNA-binding proteins crucial for telomere biology in these parasites, none are designated by the name "this compound". The field of trypanosome telomere biology is an active area of research, and the proteins identified with significant roles in these processes have specific names.
Key proteins involved in telomere maintenance in Trypanosoma brucei, the most studied trypanosome, include:
TbTRF (TTAGGG Repeat Binding Factor): A core component of the telomeric complex that directly binds to the double-stranded telomeric DNA repeats.
TbRAP1 (Repressor/Activator Protein 1): A protein that interacts with TbTRF and is essential for silencing variant surface glycoprotein (VSG) genes located near telomeres, thus contributing to the parasite's immune evasion.
TbUMSBP2 (Universal Minicircle Sequence Binding Protein 2): A protein that binds to the single-stranded G-rich telomeric overhang and is critical for protecting chromosome ends.
PolIE: A DNA polymerase that plays a unique role in coordinating the synthesis of both the G-rich and C-rich telomere strands.
Furthermore, while a homolog of TDP1 has been characterized in the related kinetoplastid parasite Leishmania donovani (LdTdp1), its described function is in the repair of DNA damage caused by topoisomerase I inhibitors, and a direct role in telomere maintenance has not been established.
Therefore, an article focusing solely on "this compound" and its functional role in telomere maintenance and chromosome end protection cannot be generated as the scientific basis for such a protein is not present in the available literature. Further research may identify new proteins or new functions for existing proteins in trypanosome telomere biology.
Interaction Networks and Regulatory Landscape of Trypanosome Dna Binding Protein 1
Protein-Protein Interactions within Nuclear Complexes
JBP1 functions as part of larger molecular assemblies within the nucleus, allowing for the precise regulation of its activity and the integration of base J synthesis with other cellular processes, such as transcription.
While JBP1 itself was not found to be a stable component, a significant multimeric complex, termed the PJW/PP1 complex, has been identified in kinetoplastids and is crucial for transcription termination. nih.gov This complex is analogous to the mammalian PTW/PP1 complex. nih.govnih.gov Its core components were identified through proteomic analysis of purified J-associated glucosyltransferase (JGT). nih.gov
The central J-binding protein in this assembly is JBP3, which contains a domain with clear homology to the J-DNA binding domain of JBP1. life-science-alliance.orgnih.gov JBP3 acts as a scaffold, recruiting the other components to sites containing base J. The PJW/PP1 complex includes Protein Phosphatase 1 (PP1), the glucosyltransferase (JGT) responsible for the second step of base J synthesis, and two other proteins, Wdr82 and PNUTS, which are known regulatory subunits of PP1. nih.gov Reciprocal tagging and co-immunoprecipitation experiments have confirmed that JBP3, JGT, PP1, Wdr82, and PNUTS form a stable complex. nih.gov Although JBP1 and JBP2 were not identified as stable members of this specific purified complex, their functional linkage is undeniable as they are responsible for creating the base J substrate that JBP3 recognizes. nih.govnih.gov Furthermore, proteomic studies have shown that JBP1 and JBP2 do associate with other chromatin-modifying proteins, suggesting they exist in distinct but functionally related complexes. nih.gov
Table 1: Components of the JBP3-Associated PJW/PP1 Complex in Kinetoplastids
| Protein Component | Putative Function in the Complex | Identification Reference |
|---|---|---|
| JBP3 | Binds to J-DNA, recruiting the complex to termination sites. | nih.govnih.gov |
| PP1 | Catalytic subunit; dephosphorylates RNA Polymerase II to promote transcription termination. | nih.govresearchgate.net |
| JGT | Glucosyltransferase that completes base J synthesis. Its presence links synthesis and recognition. | nih.gov |
| Wdr82 | Homologue of human Wdr82/yeast Swd2; a regulatory subunit of PP1. | nih.gov |
| PNUTS | PP1 Nuclear Targeting Subunit; contains a PP1 interaction motif and helps scaffold the complex. | nih.govresearchgate.net |
Proteomic techniques, primarily tandem affinity purification (TAP) coupled with mass spectrometry, have been instrumental in elucidating the JBP1 interaction network. nih.gov Initial attempts to identify proteins co-purifying with JBP1 and JBP2 were not successful, suggesting transient or less stable interactions. nih.gov However, using JGT as bait led to the successful pull-down and identification of the entire PJW/PP1 complex, including JBP3, PP1, PNUTS, and Wdr82. nih.gov
Further proteomic studies using other chromatin-associated proteins as bait have revealed additional connections. An analysis of the protein SET27, a putative histone methyltransferase, revealed its association with both JBP1 and JBP2. nih.gov This finding suggests a direct link between the machinery that synthesizes base J and proteins involved in histone modification, pointing to a coordinated epigenetic control mechanism at sites of transcription. These proteomic screens have been fundamental in moving from the study of individual JBP proteins to understanding their function within larger regulatory networks. nih.govnih.gov
Functional Cross-Talk with Other DNA-Associated Proteins
The role of JBP1 is tightly interwoven with the functions of other proteins that bind DNA, including its own family members and the proteins that structure and regulate telomeres and transcription.
The trypanosome genome encodes three key J-binding proteins—JBP1, JBP2, and JBP3—each with a specialized, yet related, function. nih.gov
JBP1 and JBP2 are both thymidine (B127349) hydroxylases that catalyze the first, rate-limiting step in base J synthesis. nih.gov They share a conserved thymidine hydroxylase domain but differ in their other domains, suggesting they operate in different chromatin contexts. nih.gov JBP1 contains a specific J-DNA binding domain (JDBD) and is thought to be responsible for maintaining existing J modifications after DNA replication. life-science-alliance.org
JBP3 , in contrast, does not appear to have hydroxylase activity. nih.gov Instead, its JDBD allows it to recognize and bind to DNA already containing base J. nih.gov Its primary role is to act as a "reader" of the epigenetic mark, linking the presence of base J to the recruitment of the PJW/PP1 complex, which in turn mediates transcription termination. nih.govnih.gov
This division of labor—JBP1/JBP2 as "writers" and JBP3 as a "reader"—establishes a clear functional pathway from the synthesis of an epigenetic mark to its ultimate biological effect on gene expression.
Table 2: Functional Comparison of J-Binding Proteins in Trypanosomatids
| Protein | Key Domain(s) | Primary Function | Role in Base J Pathway |
|---|---|---|---|
| JBP1 | Thymidine Hydroxylase, J-DNA Binding Domain | Maintenance of base J levels post-replication. | "Writer" |
| JBP2 | Thymidine Hydroylase, SWI/SNF-like domain | De novo synthesis of base J, particularly in telomeric regions. | "Writer" |
| JBP3 | J-DNA Binding Domain | "Reader" of base J; recruits termination machinery. | "Reader" |
In Leishmania and Trypanosoma, the vast majority of base J is located in telomeric repeats. life-science-alliance.org These are the same genomic regions protected by the shelterin complex, which in many eukaryotes includes core components like Telomeric Repeat-binding Factor (TRF) and Repressor/Activator Protein 1 (RAP1). nih.govnih.gov While direct physical interaction between JBP1 and the trypanosome equivalents of RAP1 or TRF has not been demonstrated, their co-localization implies a functional coordination.
The presence of base J, synthesized by JBP1 and JBP2, modifies the chemical landscape of the telomeric DNA that shelterin components bind. life-science-alliance.orgnih.gov The TRF2-RAP1 complex is known to protect telomeres from being recognized as DNA damage and prevents inappropriate homologous recombination. nih.govresearchgate.net By modifying the telomeric substrate, JBP1-mediated J synthesis could influence the binding or activity of these protective proteins, thereby contributing to telomere stability and the regulation of telomere-associated gene expression, such as the variant surface glycoproteins (VSGs) in T. brucei.
While a direct binding interaction between JBP1 and general transcription factors like TFIIB has not been reported in trypanosomes, there is a clear and critical functional interplay with the RNA Polymerase II (Pol II) transcription machinery. This interplay is mediated by the JBP3-containing PJW/PP1 complex. nih.govnih.gov
In kinetoplastids, genes are arranged in long polycistronic transcription units (PTUs), and transcription termination must be tightly controlled to prevent read-through into downstream genes. nih.gov The PJW/PP1 complex is recruited to J-rich regions at the end of these PTUs via the JBP3 subunit. nih.govnih.gov The PP1 phosphatase component of the complex then dephosphorylates the C-terminal domain (CTD) of the elongating RNA Polymerase II, an event that is a key signal for transcription termination. nih.govnih.gov Therefore, JBP1, by synthesizing the base J signal, initiates a cascade that directly leads to the modulation of Pol II activity, representing a crucial point of interplay with the general transcription apparatus. Ablation of JBP3 or other complex components leads to significant defects in Pol II termination. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| J-associated glucosyltransferase (JGT) |
| JBP1 |
| JBP2 |
| JBP3 |
| PNUTS |
| Protein Phosphatase 1 (PP1) |
| RAP1 |
| SET27 |
| TRF |
| tTFIIB |
Integration into Epigenetic and Genetic Regulatory Pathways
Trypanosome DNA-binding protein 1 (TDP1) is a key architectural protein that plays a significant role in the epigenetic and genetic regulation of gene expression in Trypanosoma brucei. As a High Mobility Group (HMG) box protein, TDP1 influences DNA structure and chromatin organization, thereby impacting fundamental processes such as antigenic variation and ribosomal RNA (rRNA) synthesis. nih.govnih.gov
TDP1 is encoded by a single-copy gene, which gives rise to two distinct mRNA species of approximately 1.6 kb and 2.3 kb through differential polyadenylation. nih.gov The expression of these mRNAs is developmentally regulated, with the 1.6-kb mRNA being predominant in the bloodstream form of the parasite, while the 2.3-kb mRNA is more abundant in the procyclic culture form. nih.gov This differential expression points to its stage-specific roles in the parasite's life cycle.
A primary function of TDP1 is its involvement in the transcriptional regulation of the telomeric Expression Sites (ESs) where Variant Surface Glycoprotein (B1211001) (VSG) genes are located. nih.gov T. brucei evades the host immune system by periodically switching the expressed VSG, a process known as antigenic variation. This is tightly controlled, with only one of approximately 15-20 ESs being active at any given time, a phenomenon termed monoallelic expression. ulisboa.pt
TDP1 is enriched at the active ES and co-localizes with RNA polymerase I (Pol I), the enzyme responsible for transcribing VSG genes. nih.gov Its presence is crucial for maintaining an open and nucleosome-depleted chromatin structure at the active ES, which is a hallmark of transcriptionally active regions. ulisboa.ptbiorxiv.org Research has shown that TDP1 is a key factor in stabilizing this open chromatin conformation, even during the process of transcriptional switching. ulisboa.pt Depletion of TDP1 leads to a more closed chromatin state and a dramatic reduction in transcripts from the active ES, highlighting its role as a facilitator of Pol I transcription. nih.govulisboa.pt Overexpression of TDP1, conversely, leads to a more open chromatin state genome-wide and increased transcription from silent ESs, further confirming its role in promoting transcription at Pol I-transcribed loci. ulisboa.pt
The regulatory influence of TDP1 extends beyond the VSG genes. It has also been detected downstream of rRNA promoters and within the procyclin loci, which are also transcribed by Pol I. nih.gov Knockdown of TDP1 not only affects VSG expression but also leads to a reduction in rRNA transcripts, indicating a broader role in Pol I-mediated transcription. nih.gov
The integration of TDP1 into the regulatory landscape of T. brucei involves a complex interplay with other chromatin-associated proteins and epigenetic modifications. While the active ES is characterized by the presence of TDP1 and an open chromatin state, silent ESs are typically associated with repressive histone marks and other silencing factors. researchgate.net The balance between these activating and repressive networks is fundamental to maintaining singular VSG expression. Although TDP1's direct physical interactions with other specific regulatory proteins are still an area of active research, its functional relationship with factors that control chromatin structure and transcription is evident. For instance, its role is distinct from that of other factors like Repressor Activator Protein 1 (RAP1), which is also essential for VSG silencing but appears to act through a different mechanism involving the repression of silent ESs. nih.govnih.gov
Advanced Methodological Approaches in Trypanosome Dna Binding Protein 1 Research
Genomic and Epigenomic Mapping Techniques
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for JBP1 Binding Sites
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins. illumina.com In the context of JBP1 research, ChIP-seq has been pivotal in mapping the specific genomic locations where this protein binds. The process typically involves cross-linking proteins to DNA within live cells, followed by fragmentation of the chromatin. An antibody specific to JBP1 is then used to immunoprecipitate the protein-DNA complexes. thermofisher.com The associated DNA is subsequently purified and sequenced, allowing for the precise identification of JBP1 binding sites across the entire genome. illumina.comnih.gov
Studies utilizing ChIP-seq have revealed that JBP1 predominantly binds to telomeric repeats and other repetitive DNA sequences, which are the primary locations of Base J. life-science-alliance.org In Leishmania, for instance, approximately 99% of Base J is found in telomeric GGGTTA repeats. life-science-alliance.org The remaining 1% is associated with transcription termination sites. life-science-alliance.org In Trypanosoma brucei, JBP1 binding, and consequently Base J, is linked to transcription initiation sites. life-science-alliance.org These findings, summarized in the table below, underscore the role of JBP1 in maintaining the epigenetic landscape at critical genomic regions.
| Organism | Primary JBP1 Binding Loci | Associated Function |
|---|---|---|
| Leishmania | Telomeric Repeats (GGGTTA) | Transcription Termination |
| Trypanosoma brucei | Transcription Start Regions | Transcription Initiation |
High-Throughput Mapping of Base J Distribution and Dynamics
The distribution of Base J, the modified nucleotide recognized by JBP1, is not static and its mapping provides insights into gene regulation and genome stability. High-throughput sequencing techniques have been adapted to map the genome-wide distribution of Base J. One such method, termed JBP1-seq, leverages the high affinity of a recombinant JBP1 protein to enrich for DNA fragments containing glucosylated 5-hydroxymethylcytosine (B124674) (5hmC), a related modified base, although the principle is applicable to Base J. enseqlopedia.com
These mapping studies have shown that Base J is primarily located in telomeric regions and other repetitive sequences. life-science-alliance.org The maintenance of Base J levels is dependent on JBP1, which recognizes existing Base J and facilitates further modification, thus propagating this epigenetic mark during DNA replication. life-science-alliance.orgnih.gov The dynamics of Base J distribution are closely tied to the life cycle stages of the parasite, suggesting a role in developmental regulation.
Targeted Gene Manipulation and Functional Perturbation
RNA Interference (RNAi) for JBP1 Depletion and Phenotypic Analysis
RNA interference (RNAi) is a powerful tool for post-transcriptional gene silencing that has been widely used in Trypanosoma brucei to investigate gene function. nih.govresearchgate.net This technique involves the introduction of double-stranded RNA (dsRNA) corresponding to the target gene, in this case, JBP1, which leads to the degradation of the corresponding mRNA. nih.gov
Depletion of JBP1 using RNAi has provided crucial insights into its function. Studies have shown that while the complete knockout of JBP1 in T. brucei is not lethal, it results in a dramatic reduction of Base J to about 5% of wild-type levels. nih.gov This indicates that JBP1 is essential for the maintenance, but not the de novo synthesis, of Base J. nih.gov The phenotypic analysis of JBP1-depleted cells has revealed its importance in the regulation of antigenic variation and in ensuring the stability of repetitive DNA sequences. nih.gov
Gene Editing Technologies (e.g., CRISPR/Cas9) for Targeted Mutagenesis and Knockout Studies
The advent of CRISPR/Cas9 technology has revolutionized gene editing in a wide range of organisms, including trypanosomatids. nih.govnih.gov This system allows for precise, targeted modifications of the genome, including gene knockouts, insertions, and single-base edits. nih.gov In the context of JBP1 research, CRISPR/Cas9 offers a powerful approach to create null mutants and to introduce specific mutations in the JBP1 gene to study its functional domains.
While specific published studies detailing the use of CRISPR/Cas9 on JBP1 are emerging, the established protocols for trypanosomatids provide a clear path for such investigations. nih.gov For example, by generating a complete knockout of JBP1, researchers can definitively study the consequences of its absence, complementing the findings from RNAi experiments. Furthermore, targeted mutagenesis of key residues in the J-DNA binding domain (JDBD) or the thymidine (B127349) hydroxylase domain can elucidate their specific contributions to JBP1's function. life-science-alliance.orgnih.gov
Quantitative Proteomics and Interactomics for Complex Elucidation
Quantitative proteomics and interactomics are essential for understanding the protein networks in which JBP1 functions. These approaches aim to identify and quantify the proteins that interact with JBP1, providing insights into the molecular machinery involved in Base J metabolism and function.
Label-free quantitative proteomics has been employed to analyze global protein expression changes during the developmental differentiation of Trypanosoma brucei. nih.govplos.orgresearchgate.net Such studies can reveal proteins whose expression levels correlate with JBP1 and Base J dynamics. More targeted approaches, such as affinity purification coupled with mass spectrometry (AP-MS), can be used to identify direct and indirect interacting partners of JBP1. By using a tagged version of JBP1 as bait, researchers can pull down associated proteins and identify them by mass spectrometry. This can help to uncover the components of the JBP1-containing complexes involved in DNA modification and repair. Recent work has begun to map the spatial proteome of trypanosomes, which can provide further clues about the subcellular localization and potential interaction partners of JBP1. researchgate.net
The table below summarizes some of the key proteins and complexes that are relevant to JBP1 function and have been studied using proteomic approaches in trypanosomes.
| Protein/Complex | Function | Relevance to JBP1 |
|---|---|---|
| JBP2 | Thymidine hydroxylase involved in de novo Base J synthesis | Works in concert with JBP1 for Base J metabolism |
| JGT | Glucosyltransferase that adds glucose to hydroxymethyluracil | The second step in Base J biosynthesis following JBP1/JBP2 action. life-science-alliance.orgnih.gov |
| DOT1B | Histone methyltransferase | Epigenetic regulator whose knockout impairs differentiation, a process potentially influenced by Base J. nih.govresearchgate.net |
In Vitro Reconstitution Systems for Studying JBP1-DNA Interactions and Enzymatic Activity
The biochemical functions of J-binding protein 1 (JBP1) have been elucidated through the development of sophisticated in vitro reconstitution systems. These cell-free environments allow for precise control over reaction components, enabling detailed investigation into the protein's dual roles: recognizing J-containing DNA and catalyzing the initial step of base J biosynthesis.
Research has successfully demonstrated that recombinant JBP1 possesses thymidine hydroxylase activity. nih.gov An in vitro thymidine hydroxylase (TH) assay was developed to prove that JBP1 functions as a Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenase. nih.gov This system showed that JBP1 directly hydroxylates thymine (B56734) residues within double-stranded DNA (dsDNA). The reaction is strictly dependent on the presence of essential co-factors: Fe²⁺, 2-OG, and molecular oxygen (O₂). nih.gov The N-terminal TH domain of JBP1 is sufficient for this catalytic activity. Mutagenesis of key residues within this domain that are responsible for coordinating the Fe²⁺ ion leads to the inhibition of both iron binding and the hydroxylation of thymidine. nih.gov
The specificity of JBP1's enzymatic activity is tightly linked to its DNA-binding properties. The hydroxylation activity is specific to thymine within the context of dsDNA, a specificity conferred by the C-terminal J-DNA binding domain (JDBD). nih.gov The interaction between JBP1 and its DNA substrate has been quantitatively analyzed using techniques such as fluorescence polarization. These assays measure the change in polarization of a fluorescently labeled DNA probe upon binding by the protein. Using this method, studies have determined the binding affinities of wild-type JBP1 and various mutants for both J-containing DNA and unmodified DNA. nih.gov For instance, while wild-type JBP1 binds to J-DNA with a high affinity of 6.4 nM, truncating the first 23 or 38 N-terminal amino acids weakens this affinity threefold and fivefold, respectively, demonstrating that regions outside the core JDBD contribute to efficient DNA binding. nih.gov
Furthermore, site-directed mutagenesis combined with binding assays has pinpointed specific amino acid residues crucial for DNA recognition. nih.gov Mutations to residues like Asp525 can drastically reduce binding specificity for J-DNA, highlighting their role in forming hydrogen bonds with the glucose moiety of base J. nih.gov These reconstituted systems, often complemented by computational docking and molecular dynamics simulations, have been instrumental in building a detailed model of how JBP1 recognizes its specific epigenetic mark and maintains it through DNA replication. nih.gov
Table 1: Components and Findings of the In Vitro Thymidine Hydroxylase (TH) Assay for JBP1
| Component/Factor | Role/Observation | Reference |
| Recombinant JBP1 | The enzyme source; demonstrates intrinsic hydroxylase activity. | nih.gov |
| Double-Stranded DNA (dsDNA) | The substrate; thymidine within dsDNA is hydroxylated. | nih.gov |
| Fe²⁺ (Ferrous Iron) | Essential metal cofactor for the dioxygenase reaction. | nih.gov |
| 2-Oxoglutarate (2-OG) | Co-substrate; undergoes oxidative decarboxylation during the reaction. | nih.gov |
| O₂ (Molecular Oxygen) | Essential co-substrate for the hydroxylation reaction. | nih.gov |
| Succinate (B1194679) | A product of the reaction; can act as an inhibitor. | nih.gov |
| DMOG (Dimethyloxalylglycine) | A known inhibitor of Fe²⁺/2-OG-dependent dioxygenases; inhibits JBP1 activity. | nih.gov |
Comparative Genomic and Proteomic Analyses Across Diverse Trypanosoma Species
Comparative genomics and proteomics have provided significant insights into the biology of trypanosomatids by revealing conserved and species-specific molecular features. The landmark sequencing of the genomes of Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major—collectively known as the "Tri-Tryp" genomes—established a foundation for this research. nyu.edunih.gov
These analyses revealed a highly conserved core proteome of approximately 6200 genes, organized in large, syntenic polycistronic gene clusters. nyu.edujohnshopkins.edu This conservation across parasites with vast evolutionary distances and distinct pathologies underscores a fundamental shared biology. nih.gov However, the studies also highlighted significant differences, particularly in genes encoding surface antigens and other species-specific proteins, which are often located in non-syntenic regions like chromosome ends. nyu.edujohnshopkins.edu The presence and structure of the JBP1 gene can be analyzed within this comparative framework to understand its evolutionary conservation and potential adaptations across different species.
Table 2: Key Findings from Tri-Tryp Comparative Genomics
| Feature | Observation | Reference |
| Organisms | Trypanosoma brucei, Trypanosoma cruzi, Leishmania major | nyu.edunih.gov |
| Conserved Core Proteome | ~6200 genes shared among the three species. | nih.gov |
| Genome Architecture | Genes are organized in large, syntenic, polycistronic clusters. | nyu.edujohnshopkins.edu |
| Species-Specific Genes | Large families of surface antigen genes are often species-specific. | nyu.edu |
| Genomic Discontinuities | Associated with retroelements, gene family expansion, and rearrangements. | nyu.edu |
On the protein level, comparative proteomics offers a dynamic view of how gene expression changes throughout the parasite's complex life cycle. A powerful technique employed in this field is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govplos.org In this method, one population of cells is grown in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C-labeled arginine and lysine), while a control population is grown in media with normal "light" amino acids. The proteomes of the two populations are then mixed, analyzed by mass spectrometry, and the relative abundance of thousands of proteins can be precisely quantified by comparing the intensities of the heavy and light peptide signals. nih.govplos.org
SILAC-based studies comparing the bloodstream form and procyclic (insect) form of T. brucei have successfully quantified thousands of proteins, revealing large-scale changes in protein expression. nih.govplos.org A significant number of proteins involved in energy metabolism, cell surface composition, and gene regulation are differentially expressed by fivefold or more between life stages. nih.govplos.org These proteomic datasets, when compared with transcriptomic data, show a general correlation but also indicate that protein abundance fold-changes are often much larger than those observed at the mRNA level, pointing to the importance of post-transcriptional regulation in trypanosomes. plos.org The application of these high-throughput proteomic methods to different Trypanosoma species and life cycle stages provides a powerful tool for assessing the expression dynamics of JBP1 and its associated pathways. proteomexchange.org
Q & A
Q. What is the primary biological function of Trypanosoma brucei DNA-binding protein 1 (TbRPA1) in DNA metabolism?
TbRPA1, a homolog of eukaryotic Replication Protein A (RPA), is a single-stranded DNA-binding protein critical for DNA replication, repair, and recombination. It stabilizes single-stranded DNA (ssDNA) during replication fork progression and facilitates repair machinery recruitment. Knockdown experiments using RNA interference (RNAi) demonstrated a 2.5- to 7-fold reduction in nuclear DNA synthesis and cell proliferation defects, confirming its essential role .
Q. How can researchers experimentally validate the DNA-binding specificity of TbRPA1?
Electrophoretic Mobility Shift Assays (EMSAs) and Chromatin Immunoprecipitation (ChIP) are standard methods. For example, EMSA can quantify binding affinity using fluorescently labeled DNA probes, while ChIP identifies in vivo binding sites by crosslinking protein-DNA complexes and sequencing co-precipitated DNA. Structural validation via X-ray crystallography (e.g., resolving TbRPA1-ssDNA complexes) provides atomic-level insights into binding motifs .
Q. What computational tools predict DNA-binding domains in TbRPA1?
Knowledge-based methods like DBD-Hunter integrate structural and sequence data to identify DNA-binding regions. Molecular dynamics (MD) simulations further refine predictions by modeling conformational changes during DNA binding. For instance, simplified protein models in MD studies separate electrostatic and hydrogen-bonding contributions to binding specificity .
Advanced Research Questions
Q. How does RNA interference (RNAi) knockdown elucidate TbRPA1's role in DNA synthesis?
Inducible RNAi systems allow controlled depletion of TbRPA1. In T. brucei, RNAi reduces protein levels by ~70%, leading to a 2.5-fold decrease in nuclear DNA synthesis within 12 hours (measured via EdU incorporation). Western blotting and immunofluorescence validate knockdown efficiency, while controls (e.g., basal body protein TbRP2) ensure specificity. Proliferation defects post-knockdown confirm functional indispensability .
Q. How can researchers reconcile discrepancies between computational predictions and experimental data on TbRPA1-DNA interactions?
Discrepancies often arise from oversimplified models neglecting protein-DNA dynamics. Integrating all-atom MD simulations with experimental data (e.g., crystallography or mutagenesis) resolves these. For example, MD studies show that formal charges and protein volume dominate binding, but hydrogen bonds and key side chains (e.g., lysine residues) fine-tune specificity. Iterative refinement of models using experimental binding affinities improves accuracy .
Q. What strategies identify small-molecule targets like CBL0137 binding to TbRPA1?
Affinity chromatography combined with mass spectrometry (LC-MS/MS) identifies drug-binding proteins. In T. brucei, CBL0137-agarose columns retain TbRPA1, which is eluted competitively with free drug. Controls (e.g., azide-agarose) eliminate nonspecific binders. Spectral counting across triplicate experiments ensures reproducibility, with a false discovery rate (FDR) threshold of 0.05 .
Q. How to assess the impact of TbRPA1 mutations on DNA binding using molecular dynamics (MD) simulations?
Introduce mutations (e.g., charge reversals in DNA-binding loops) into in silico models and simulate binding trajectories. Compare metrics like DNA backbone RMSD, hydrogen-bond occupancy, and electrostatic potential maps to wild-type simulations. Experimental validation via EMSA or surface plasmon resonance (SPR) quantifies changes in binding affinity, correlating computational predictions with empirical data .
Q. What are the challenges in determining structural dynamics of TbRPA1-DNA complexes?
TbRPA1’s flexibility complicates crystallization. Cryo-EM at near-atomic resolution (≤3.0 Å) captures conformational states during ssDNA binding. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps flexible regions, while single-molecule Förster resonance energy transfer (smFRET) monitors real-time binding kinetics. Cross-linking mass spectrometry (XL-MS) identifies proximal residues in DNA-bound states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
